![molecular formula C6H5IN4 B1508693 6-Iodoimidazo[1,2-B]pyridazin-2-amine CAS No. 1005785-71-6](/img/structure/B1508693.png)

6-Iodoimidazo[1,2-B]pyridazin-2-amine

Overview

Description

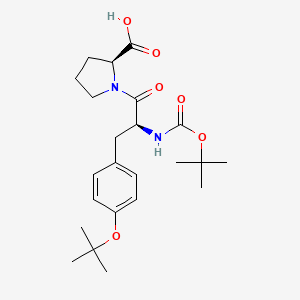

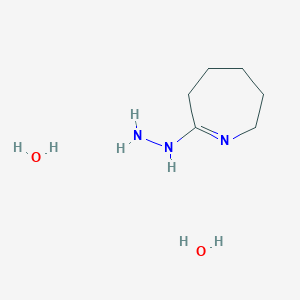

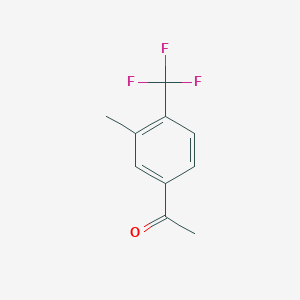

6-Iodoimidazo[1,2-B]pyridazin-2-amine is a chemical compound with the molecular formula C6H5IN4 and a molecular weight of 260.04 . It is recognized as an important fused bicyclic 5–6 heterocycle .

Molecular Structure Analysis

The molecular structure of 6-Iodoimidazo[1,2-B]pyridazin-2-amine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code is 1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H .Chemical Reactions Analysis

While specific chemical reactions involving 6-Iodoimidazo[1,2-B]pyridazin-2-amine are not detailed in the available literature, imidazo[1,2-a]pyridines are known to undergo a variety of reactions. These include direct functionalization strategies involving transition metal catalysis, metal-free oxidation, and photocatalysis .Physical And Chemical Properties Analysis

6-Iodoimidazo[1,2-B]pyridazin-2-amine is a solid compound . It should be stored at 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications

Synthesis and Functionalization

Iodine-Promoted Sequential Dual Oxidative Csp3–H Amination/Csp3–H Iodination : A novel approach for the synthesis of 1-iodoimidazo[1,5-a]pyridines, involving iodine-promoted sequential dual oxidative Csp3–H amination of aryl methyl ketones and Csp3–H iodination of pyridin-2-ylmethylamines, has been developed. This process shows moderate to good yields and involves a mechanism featuring iodination/Kornblum oxidation/dual amination/oxidation/iodination (Wu et al., 2016).

I2O5-Mediated Iodocyclization Cascade : A facile method for synthesizing 3-iodoimidazo[1,2-a]pyridines has been developed, involving an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines. This method likely undergoes an oxidative cyclization/decarboxylation/iodination sequence and is advantageous due to its wide substrate scope and metal-free conditions (Zhou et al., 2019).

Palladium-Catalyzed Cross-Coupling and SNAr Reactions : The synthesis of 3,6-disubstituted-2-phenylimidazo[1,2-b]pyridazine derivatives using palladium cross-coupling and SNAr reactions has been explored. This includes the introduction of various groups at specific positions of imidazo[1,2-b]pyridazines, demonstrating a versatile approach for functionalization (Akkaoui et al., 2008).

Pharmaceutical Applications

- Antiviral Activity : Synthesized imidazo[1,2-b]pyridazines were tested for antiviral activity against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV). Certain derivatives demonstrated potent inhibitory effects on HCMV and varicella-zoster virus replication, suggesting potential applications in antiviral drug development (Galtier et al., 2003).

Material Science and Chemical Properties

- Direct Arylation and Microwave-Assisted Synthesis : Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine was achieved, and this methodology was applied to synthesize various substituted imidazo[1,2-b]pyridazines. The process was enhanced using microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation, demonstrating an efficient approach for material synthesis (Akkaoui et al., 2010).

Environmental and Safety Considerations

- Synthesis and Antimicrobial Activities : Novel heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione, including imidazo[1,2-b]-pyridazinethione derivatives, were synthesized and exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This underscores their potential use in addressing environmental and public health concerns related to microbial infections (El-Salam et al., 2013).

Safety and Hazards

The safety information available indicates that 6-Iodoimidazo[1,2-B]pyridazin-2-amine may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-iodoimidazo[1,2-b]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJVFGCNOQXDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726476 | |

| Record name | 6-Iodoimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005785-71-6 | |

| Record name | 6-Iodoimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B1508622.png)

![1-[(1R)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508623.png)